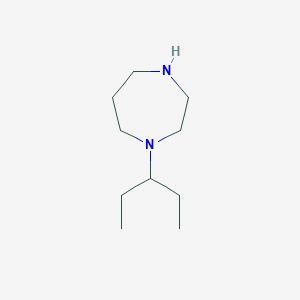
1-(Pentan-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pentan-3-yl)-1,4-diazepane, commonly referred to as PPD, is a five-membered heterocyclic ring system containing two nitrogen atoms and three carbon atoms. It is a versatile synthetic building block which has been used in a variety of fields, ranging from organic synthesis to medicinal chemistry. PPD has been used in the synthesis of drugs and other biologically active compounds, as well as in the production of polymers, dyes, and surfactants. In recent years, PPD has also been studied for its potential biomedical applications.
作用机制
The mechanism of action of PPD is not fully understood. It is believed that PPD binds to certain proteins in the cell, which leads to the inhibition of certain enzymes and other proteins involved in the growth and division of cells. This inhibition can lead to the death of the cells, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
PPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been shown to have anti-cancer activity. It has also been shown to have anti-inflammatory, analgesic, and anti-oxidant activities. In addition, PPD has been shown to have an effect on the central nervous system, and has been studied for its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
The main advantage of using PPD in laboratory experiments is its versatility. It is easily synthesized, and can be used in a variety of applications. It is also relatively inexpensive and readily available. However, there are some limitations to using PPD in laboratory experiments. It is a relatively unstable compound, and can be easily degraded in the presence of heat and light. In addition, it is not very soluble in water, which can limit its use in certain applications.
未来方向
The potential applications of PPD are still being explored. Future research may focus on its potential uses in the treatment of neurological disorders, such as Parkinson's disease. In addition, it may be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Further research may also be conducted to identify new synthetic methods for producing PPD, as well as to develop new methods for its use in laboratory experiments. Finally, PPD may be studied for its potential use in the development of new drugs and other biologically active compounds.
合成方法
PPD can be synthesized using a variety of methods. One of the most common methods is the condensation of 3-pentanone and 2-aminoethanol. This reaction occurs in the presence of an acid catalyst, such as sulfuric acid, and produces PPD as the main product. The reaction can be carried out at room temperature, and the yield of PPD can be increased by the addition of a base, such as sodium hydroxide.
科学研究应用
PPD has been studied for its potential biomedical applications. It has been shown to have antimicrobial activity, and has been used as an antimicrobial agent in the treatment of bacterial and fungal infections. It has also been studied for its potential anti-cancer activity, and has been used in the treatment of certain types of cancer. In addition, PPD has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
属性
IUPAC Name |
1-pentan-3-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-10(4-2)12-8-5-6-11-7-9-12/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKXJVCVQOCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



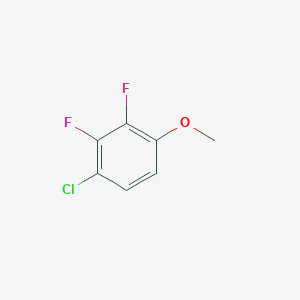
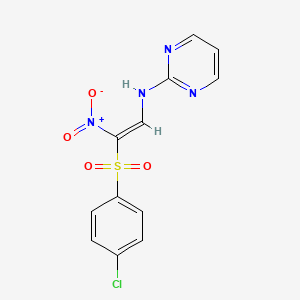
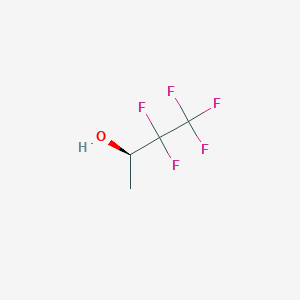
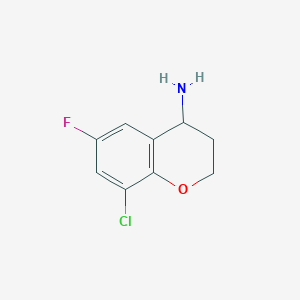
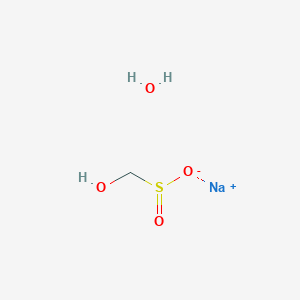
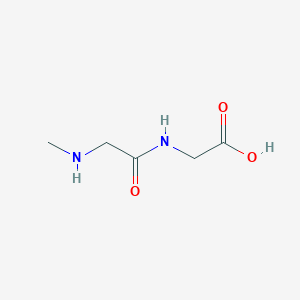
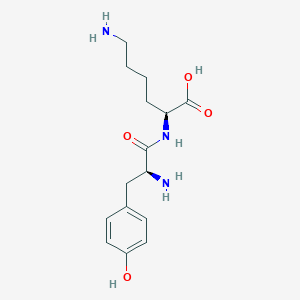
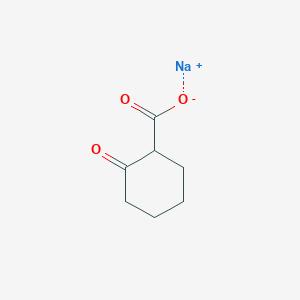
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)
![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)
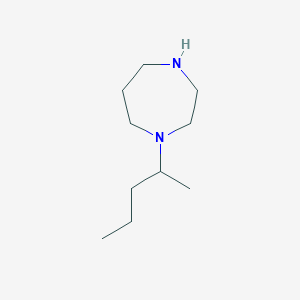
![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)